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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333 Get Quote

Topic: PF-05089771 Tosylate for the Study of Voltage-Gated Sodium Channel Nav1.7

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial query suggested PF-05089771 tosylate is used for studying

protein acetylation. Our research indicates this is incorrect. PF-05089771 is a potent and

selective inhibitor of the voltage-gated sodium channel Nav1.7 and has been investigated for

its analgesic properties. This document provides detailed information and protocols for its use

in studying Nav1.7. For information on a molecule relevant to protein acetylation, please refer

to the section on the KAT6A inhibitor PF-07248144.

Introduction to PF-05089771 Tosylate
PF-05089771 is a potent, selective, and orally active small-molecule inhibitor of the voltage-

gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a key component in pain signaling pathways,

and its inhibition has been a major focus for the development of novel analgesics.[4][5] Genetic

studies in humans have validated Nav1.7 as a crucial mediator of pain perception. Loss-of-

function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference

to pain, while gain-of-function mutations are associated with severe pain disorders like

inherited erythromelalgia.[4] PF-05089771 was developed by Pfizer to selectively block this

channel and has been evaluated in clinical trials for various pain conditions, including diabetic

peripheral neuropathy.[4][6][7]
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Mechanism of Action
PF-05089771 functions as a state-dependent blocker of Nav1.7 channels.[5][8] It preferentially

binds to the channel when it is in a depolarized, non-conducting state (fast-inactivated or slow-

inactivated).[8][9] The binding of PF-05089771 to the voltage-sensor domain (VSD) of domain

IV of the channel stabilizes it in a non-conducting conformation.[8][9] This state-dependent

mechanism allows for a targeted inhibition of Nav1.7 in actively firing neurons, such as

nociceptors, which are responsible for transmitting pain signals.
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Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Quantitative Data
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Table 1: In Vitro Potency (IC50) of PF-05089771 Across
Species

Species Nav1.7 IC50 (nM)

Human 11[2][3]

Cynomolgus Monkey 12[2][3]

Dog 13[2][3]

Mouse 8[2][3]

Rat 171[2][3]

Table 2: Selectivity of PF-05089771 for Human Nav
Channel Subtypes

Nav Subtype IC50 (µM) Selectivity vs. Nav1.7 (fold)

Nav1.1 0.85 ~77

Nav1.2 0.11 10[2]

Nav1.3 11 ~1000

Nav1.4 10 ~909

Nav1.5 >10[2] >909

Nav1.6 0.16 ~15

Nav1.8 >10[2] >909

Experimental Protocols
Electrophysiological Assessment of Nav1.7 Inhibition
This protocol describes a whole-cell patch-clamp assay to measure the inhibitory effect of PF-

05089771 on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:
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HEK293 cells stably expressing human Nav1.7

PF-05089771 tosylate stock solution (e.g., 10 mM in DMSO)

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH

7.4 with NaOH)

Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.2 with CsOH)

Patch-clamp rig with amplifier and data acquisition system

Procedure:

Prepare serial dilutions of PF-05089771 in the external solution to achieve the desired final

concentrations.

Culture HEK293-hNav1.7 cells on glass coverslips.

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the

external solution.

Establish a whole-cell patch-clamp configuration on a single cell.

To assess state-dependent inhibition, use a voltage protocol that holds the cell at a

depolarized potential to accumulate channels in the inactivated state before the test pulse. A

typical protocol would be a holding potential of -120 mV, followed by a 5-second conditioning

prepulse to the V½ of inactivation (around -70 to -80 mV), and then a 20 ms test pulse to 0

mV to elicit the sodium current.

Record baseline Nav1.7 currents.

Perfuse the cell with the external solution containing a known concentration of PF-05089771.

After a few minutes of incubation, record the Nav1.7 currents again using the same voltage

protocol.

Repeat with increasing concentrations of PF-05089771 to generate a concentration-

response curve.
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Calculate the IC₅₀ value by fitting the data to a Hill equation.
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Caption: Workflow for electrophysiological testing of PF-05089771.

Application in Preclinical Models
PF-05089771 has been used in various preclinical models to investigate the role of Nav1.7 in

pain. For example, it has been shown to block the spontaneous firing of sensory neurons

derived from induced pluripotent stem cells (iPSCs) of patients with inherited erythromelalgia.

Addendum: A Note on Protein Acetylation and
KAT6A Inhibition
While PF-05089771 is not involved in protein acetylation, this is a critical area of research,

particularly in oncology. A key enzyme in this process is the K-acetyltransferase 6A (KAT6A).

Pfizer is developing a different compound, PF-07248144, as a small molecule inhibitor of

KAT6A.[10]

Mechanism of KAT6A and its Inhibition: KAT6A is a histone acetyltransferase that, as part of

the BRPF1 complex, acetylates histone H3 at lysine 23 (H3K23ac).[10] This acetylation leads

to a more relaxed chromatin structure, which facilitates gene transcription.[10] Aberrant KAT6A

activity is implicated in certain cancers, such as acute myeloid leukemia and breast cancer.[10]

[11] Inhibition of KAT6A by molecules like PF-07248144 can induce cancer cell senescence

and arrest tumor growth.[10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b560333?utm_src=pdf-body-img
https://www.pfizeroncologydevelopment.com/molecule/kat6-inhibitor
https://www.pfizeroncologydevelopment.com/molecule/kat6-inhibitor
https://www.pfizeroncologydevelopment.com/molecule/kat6-inhibitor
https://www.pfizeroncologydevelopment.com/molecule/kat6-inhibitor
https://www.pfizerclinicaltrials.com/nct07062965-breast-cancer-clinical-trials-trial
https://www.pfizeroncologydevelopment.com/molecule/kat6-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


KAT6A-BRPF1 Complex

Histone H3

acts on

Acetylation of
H3K23

Chromatin Relaxation

Gene Transcription

PF-07248144
(KAT6A Inhibitor) Inhibition

Click to download full resolution via product page

Caption: Simplified pathway of KAT6A action and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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